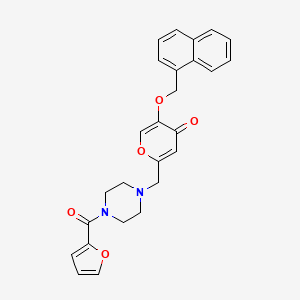
2-((4-(furan-2-carbonyl)piperazin-1-yl)methyl)-5-(naphthalen-1-ylmethoxy)-4H-pyran-4-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
2-((4-(furan-2-carbonyl)piperazin-1-yl)methyl)-5-(naphthalen-1-ylmethoxy)-4H-pyran-4-one is a useful research compound. Its molecular formula is C26H24N2O5 and its molecular weight is 444.487. The purity is usually 95%.
BenchChem offers high-quality 2-((4-(furan-2-carbonyl)piperazin-1-yl)methyl)-5-(naphthalen-1-ylmethoxy)-4H-pyran-4-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-((4-(furan-2-carbonyl)piperazin-1-yl)methyl)-5-(naphthalen-1-ylmethoxy)-4H-pyran-4-one including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Molecular Interaction Studies
One avenue of research involves the investigation into the molecular interactions of structurally related compounds with specific receptors, such as the study on the antagonist N-(piperidin-1-yl)-5-(4-chlorophenyl)-1-(2,4-dichlorophenyl)-4-methyl-1H-pyrazole-3-carboxamide (SR141716; 1) and its interaction with the CB1 cannabinoid receptor. This research focused on conformational analysis, pharmacophore modeling, and quantitative structure-activity relationship (QSAR) models to understand the steric and electrostatic requirements for binding to the CB1 receptor (Shim et al., 2002).
Chemical Synthesis and Characterization
Research into the synthesis and characterization of compounds with similar structural features has been documented. For example, the synthesis of two new 3,5-diaryl-1H-pyrazoles demonstrates the formation of molecular dimers through intermolecular hydrogen bonds, showcasing the compound's potential in forming complex molecular architectures (Zheng, Wang, & Fan, 2010).
Antimicrobial Agent Synthesis
Another study explored the novel synthesis of dibenzo[c,f]chromenes, dibenzo[c,h]chromenes, and benzo[7,8]chromeno[3,4-f]isoindoles, evaluating their antimicrobial activities. This highlights the potential of structurally related compounds in contributing to the development of new antimicrobial agents (El-Gaby, Zahran, Ismail, & Ammar, 2000).
Discovery of Natural Products
Investigation into natural products led to the discovery of new alkaloids from the mangrove-derived actinomycete Jishengella endophytica 161111. This research underscores the importance of natural product discovery in identifying novel compounds with potential pharmaceutical applications (Wang et al., 2014).
Pharmacological Evaluation
A study on the design, synthesis, and pharmacological evaluation of novel derivatives of 1-{[3-(furan-2-yl)-5-phenyl-4,5-dihydro-1,2-oxazol-4-yl]methyl}-4-methyl piperazine showcases the potential of compounds with furan-2-carbonyl components in developing new therapeutic agents, focusing on antidepressant and antianxiety activities (Kumar et al., 2017).
properties
IUPAC Name |
2-[[4-(furan-2-carbonyl)piperazin-1-yl]methyl]-5-(naphthalen-1-ylmethoxy)pyran-4-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H24N2O5/c29-23-15-21(16-27-10-12-28(13-11-27)26(30)24-9-4-14-31-24)32-18-25(23)33-17-20-7-3-6-19-5-1-2-8-22(19)20/h1-9,14-15,18H,10-13,16-17H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HWFJMEAWBVAXSM-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC2=CC(=O)C(=CO2)OCC3=CC=CC4=CC=CC=C43)C(=O)C5=CC=CO5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H24N2O5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
444.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-((4-(furan-2-carbonyl)piperazin-1-yl)methyl)-5-(naphthalen-1-ylmethoxy)-4H-pyran-4-one | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

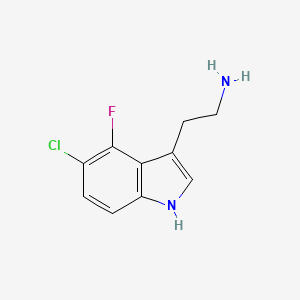
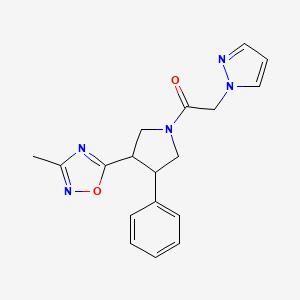
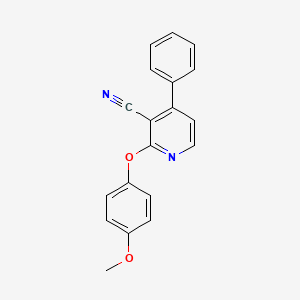
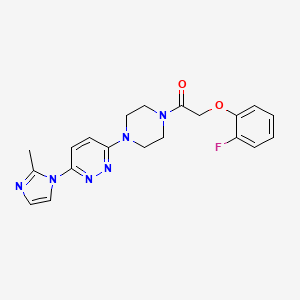
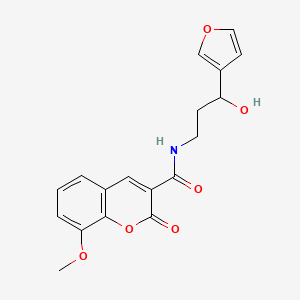
![Methyl 4-[[1-(4-fluorophenyl)-4-methoxy-6-oxopyridazine-3-carbonyl]amino]benzoate](/img/structure/B2400284.png)
![7-hydroxy-N-(2-(2-hydroxyethoxy)ethyl)-3-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B2400286.png)
![6-(2,4-Dimethylphenyl)-2-(2-ethoxyethyl)-4,7-dimethylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B2400288.png)
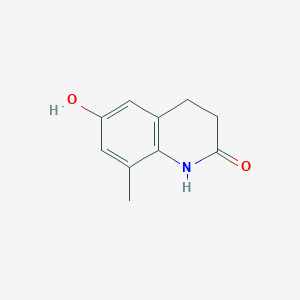
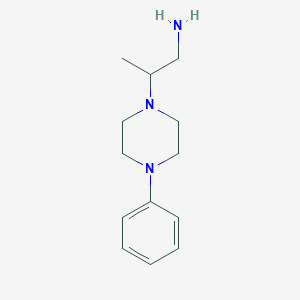
![3-Methyl-N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)-[1,2,4]triazolo[4,3-b]pyridazine-6-carboxamide](/img/structure/B2400292.png)
![ethyl 4-({[7-(4-methoxyphenyl)-4-oxothieno[3,2-d]pyrimidin-3(4H)-yl]acetyl}amino)benzoate](/img/structure/B2400293.png)
![N-benzyl-N-[2-hydroxy-2-(3-methoxyphenyl)ethyl]but-2-ynamide](/img/structure/B2400296.png)
![N-(8,10-dimethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-3,3-dimethylbutanamide](/img/structure/B2400299.png)